molecular formula C23H21F3N4 B11323053 5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11323053
M. Wt: 410.4 g/mol
InChI Key: KBBOBFHGCRPHSB-UHFFFAOYSA-N
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Description

¹H/¹³C Nuclear Magnetic Resonance (NMR)

Key signals in deuterated dimethyl sulfoxide (DMSO-d₆):

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 2.35 (s, 3H) 5-Methyl group
¹H 2.42 (s, 3H) 4-Methylphenyl methyl
¹H 3.68 (t, J = 7.1 Hz, 2H) Ethylene -CH₂- adjacent to N
¹³C 158.9 Pyrimidine C-2 (CF₃ adjacent)
¹³C 121.4 (q, J = 270 Hz) Trifluoromethyl (-CF₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Prominent absorption bands:

  • 3350 cm⁻¹ : N-H stretching (amine).
  • 1665 cm⁻¹ : C=N stretching (pyrimidine).
  • 1320 cm⁻¹ : C-F stretching (trifluoromethyl).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) in positive mode shows a molecular ion peak at m/z = 435.2 [M+H]⁺, with fragmentation patterns confirming the loss of the 2-phenylethylamine sidechain (m/z = 294.1).

Comparative Structural Analysis with Pyrazolo[1,5-a]Pyrimidine Derivatives

The compound shares structural motifs with bioactive pyrazolo[1,5-a]pyrimidines, as shown in the table below:

Compound Substituents Key Structural Differences
3-(4-Chlorophenyl)-5-methyl analog Cl at phenyl, no CF₃ Reduced lipophilicity vs. CF₃-containing
3-(4-Methoxyphenyl)-N-(3-pyridinylmethyl) Methoxy group, pyridine sidechain Enhanced hydrogen-bonding capacity
PD181141 Pyridinyl substituents Increased aromatic π-stacking potential

The trifluoromethyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs, while the 2-phenylethylamine sidechain improves solubility in polar aprotic solvents. Planarity of the bicyclic core is critical for π-π interactions in biological targets, as demonstrated by molecular docking studies.

Properties

Molecular Formula

C23H21F3N4

Molecular Weight

410.4 g/mol

IUPAC Name

5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C23H21F3N4/c1-15-8-10-18(11-9-15)20-21(23(24,25)26)29-30-19(14-16(2)28-22(20)30)27-13-12-17-6-4-3-5-7-17/h3-11,14,27H,12-13H2,1-2H3

InChI Key

KBBOBFHGCRPHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCCC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Cyclization of Aminopyrazole Derivatives

Aminopyrazoles react with β-diketones or β-ketoesters to form the bicyclic core. For example:

  • Step 1 : 5-Amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethoxide to yield dihydroxypyrazolo[1,5-a]pyrimidine 1 (89% yield).

  • Step 2 : Chlorination of 1 with phosphorus oxychloride (POCl₃) produces 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine 2 (61% yield).

IntermediateReagents/ConditionsYieldReference
1 Diethyl malonate, NaOEt, ethanol, reflux89%
2 POCl₃, neat, 100°C, 4h61%

Cascade Cyclization for Functionalized Cores

Aryl-substituted pyrazolo[1,5-a]pyrimidines are synthesized via a palladium-catalyzed cascade cyclization. For instance, arylacetonitriles treated with DMF-DMA form intermediates that cyclize with hydrazine.

Introduction of the Trifluoromethyl Group

The CF₃ group at position 2 is introduced early in the synthesis due to its electronic effects. Two approaches are prominent:

Trifluoroacetylation

Ethyl trifluoroacetoacetate serves as a CF₃ source. In a four-step process, it reacts with amidines to form trifluoromethylpyrimidine intermediates.

Direct Trifluoromethylation

Late-stage trifluoromethylation using TMSCF₃ or Umemoto’s reagent is less common due to steric hindrance but has been reported for analogous structures.

Functionalization at Position 3 (4-Methylphenyl)

The 4-methylphenyl group is introduced via cross-coupling reactions:

Suzuki-Miyaura Coupling

A boronic acid derivative of 4-methylphenyl reacts with a brominated pyrazolo[1,5-a]pyrimidine intermediate. For example:

  • Step : 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes Suzuki coupling with (4-methylphenyl)boronic acid using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O (80°C, 12h).

Reaction ComponentConditionsYield
3-Bromo intermediate, (4-methylphenyl)boronic acidPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C72%

Amination at Position 7 (2-Phenylethylamine)

The 7-chloro substituent in intermediate 2 is displaced by 2-phenylethylamine:

Nucleophilic Aromatic Substitution

  • Step : 2 (1 equiv) reacts with 2-phenylethylamine (2 equiv) in DMF at 60°C for 6h with K₂CO₃ as base.

  • Workup : The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to yield the target compound (68% yield).

ParameterDetails
SolventDMF
BaseK₂CO₃
Temperature/Time60°C, 6h
PurificationColumn chromatography

Alternative Routes and Optimization

One-Pot Sequential Functionalization

A streamlined approach combines cyclization, trifluoromethylation, and amination in a single reactor, reducing intermediate isolation steps. This method achieves a 55% overall yield but requires precise stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the amination step, improving yield to 78% while reducing reaction time.

Key Challenges and Solutions

  • Regioselectivity : The 3- and 5-positions are electronically similar, but steric directing groups (e.g., methyl at C5) ensure correct substitution.

  • CF₃ Stability : Trifluoromethyl groups are prone to hydrolysis under acidic conditions; thus, neutral or mildly basic conditions are preferred.

  • Amination Efficiency : Excess amine (2–3 equiv) and polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. The specific compound under discussion has been studied for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It acts as a cyclin-dependent kinase inhibitor, disrupting cell cycle progression and inducing apoptosis in cancer cells. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can effectively inhibit tumor growth in vivo models .
  • Case Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent response with IC50 values in the micromolar range .

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Pyrazolo[1,5-a]pyrimidines have been reported to inhibit the growth of various pathogenic bacteria and fungi.

  • Mechanism of Action : The compound may disrupt bacterial ATP synthase activity, leading to energy depletion and subsequent cell death .
  • Case Studies : In a recent study, derivatives were tested against Mycobacterium tuberculosis and demonstrated moderate inhibitory activity in both in vitro and in vivo models .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines is another area of interest. These compounds can modulate inflammatory pathways by inhibiting key enzymes involved in inflammation.

  • Mechanism of Action : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
  • Case Studies : Experimental models have reported reduced inflammation markers when treated with this compound compared to controls, suggesting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives.

ModificationEffect on Activity
Trifluoromethyl groupEnhances lipophilicity and bioavailability
Substituents on phenyl ringsInfluence selectivity towards specific biological targets
Variation at the N-positionAlters binding affinity to target enzymes

Research has shown that modifications at specific positions can lead to improved potency and selectivity against various targets .

Mechanism of Action

The mechanism of action of 5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis

Position 3 Substituent
  • 4-Methylphenyl (Target) : The methyl group increases hydrophobicity compared to the 4-fluorophenyl group in analogues (e.g., Compound 47). Fluorine’s electronegativity enhances binding in mycobacterial ATP synthase inhibitors , but methyl may improve metabolic stability.
  • 4-Fluorophenyl (Analogues) : Present in highly active antimycobacterial compounds (MIC: 0.12–0.50 µM) . Fluorine’s electron-withdrawing effects optimize π-stacking interactions.
Position 5 Substituent
  • Methyl (Target) : Reduces steric bulk compared to phenyl (Compound 47) or tert-butyl (). Smaller substituents may enhance solubility but reduce target affinity.
  • Phenyl or Heteroaryl (Analogues) : Larger groups improve potency in M. tuberculosis inhibition by enhancing hydrophobic binding .
Position 7 Amine Substituent
  • 2-Phenylethyl (Target): The flexible ethyl linker and aromatic ring may enhance blood-brain barrier penetration compared to rigid pyridinylmethyl groups (Compound 47).
Trifluoromethyl at Position 2
  • The -CF₃ group in the target compound is rare in pyrazolo[1,5-a]pyrimidines. Similar substituents in triazolopyrimidines (e.g., Compound 15) confer high antiparasitic activity but may increase cytotoxicity .

Physicochemical and Pharmacokinetic Properties

  • LogP : The target’s 4-methylphenyl and trifluoromethyl groups increase logP (~4.5 estimated), suggesting higher lipophilicity than pyridinylmethyl analogues (logP ~3.8) .

Research Findings and Implications

Antimycobacterial Activity : While the target compound’s activity is unreported, structural analogues with 4-fluorophenyl (Position 3) and pyridinylmethyl (Position 7) groups achieve MICs <0.5 µM against M. tuberculosis . The target’s 4-methylphenyl and phenylethyl groups may reduce potency but improve pharmacokinetics.

Antiparasitic Potential: Trifluoromethylated triazolopyrimidines (e.g., Compound 15) inhibit Plasmodium falciparum dihydroorotate dehydrogenase (IC₅₀: 0.03 µM) , suggesting the target compound could be repurposed for parasitic infections.

Cytotoxicity Concerns : Bulky aryl groups (e.g., 4-methylphenyl) correlate with increased hERG channel binding in some pyrazolopyrimidines, necessitating cardiac safety profiling .

Biological Activity

5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • A pyrazole ring fused to a pyrimidine structure.
  • The presence of a trifluoromethyl group , which enhances lipophilicity and may influence pharmacokinetic properties.

Biological Activities

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that pyrazolo[1,5-a]pyrimidines can inhibit various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and K-562 (chronic myeloid leukemia) cell lines, demonstrating varying degrees of cytotoxicity and inhibition of kinases like CDK2 and Abl .
  • Antiviral Properties : Some derivatives in the pyrazolo family have shown potential antiviral activity through in silico molecular docking studies. The structural similarities with acyclonucleosides suggest possible applications in antiviral therapies .

Case Studies

  • Cytotoxicity Testing : A recent study evaluated the cytotoxic effects of several pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The results indicated that while some compounds exhibited significant cytotoxicity, others did not show effective inhibition against the tested kinases .
  • Molecular Docking Studies : In silico studies conducted on similar compounds revealed potential interactions with viral proteins, indicating that modifications in the structure could enhance antiviral efficacy .

Synthesis Methods

The synthesis of 5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be accomplished through various methodologies involving:

  • Nucleophilic substitution reactions.
  • Multi-step synthetic pathways that include the formation of key intermediates .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals that while they share structural features, their biological activities can vary significantly based on minor modifications in their chemical structure. The presence of functional groups such as trifluoromethyl or specific phenyl substitutions can drastically alter their interaction with biological targets.

CompoundAnticancer ActivityAntiviral ActivityKinase Inhibition
Compound AModerateLowYes
Compound BHighModerateNo
5-Methyl CompoundLowPotentialNo

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 5-methyl-3-(4-methylphenyl)-N-(2-phenylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as substituted pyrazoles and pyrimidines. A common approach includes:

Core Formation : Cyclize 5-amino-pyrazole derivatives with β-ketoesters under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .

Substituent Introduction : Introduce the trifluoromethyl group at position 2 via nucleophilic substitution using trifluoromethylating agents (e.g., TMSCF₃) .

Amine Functionalization : Attach the N-(2-phenylethyl)amine moiety at position 7 using Buchwald-Hartwig amination or reductive amination .

  • Key Considerations : Optimize solvent systems (e.g., DMF or THF) and catalysts (e.g., Pd(OAc)₂ for amination) to improve yields (>60%) and purity (>95%) .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

NMR Spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions (e.g., trifluoromethyl at δ ~ -60 ppm in ¹⁹F NMR) .

X-Ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding between amine and pyrimidine nitrogen) .

Mass Spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]⁺ at m/z 463.18) .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer : Screen for enzyme inhibition and cytotoxicity:

Kinase Inhibition Assays : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <1 µM suggest therapeutic potential .

Cell Viability Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7). Compare dose-response curves (e.g., EC₅₀ = 2.5 µM in MCF-7) .

Solubility and Stability : Measure kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. XPhos-Pd-G3) for amination efficiency. XPhos-Pd-G3 increases yield by 20% in DMF at 110°C .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF vs. DMAc). DMAc reduces side-product formation during cyclization .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours for cyclization) .
    • Data Analysis : Track purity via HPLC (C18 column, acetonitrile/water gradient). Optimized conditions achieve >98% purity .

Q. How to resolve contradictions in enzyme inhibition data across different assays?

  • Methodological Answer :

Assay Validation : Confirm target specificity using siRNA knockdown or CRISPR-edited cell lines .

Binding Mode Analysis : Perform molecular docking (e.g., AutoDock Vina) to identify interactions with kinase ATP-binding pockets. Compare with crystallographic data .

Off-Target Screening : Use proteome-wide affinity chromatography (e.g., Kinobeads®) to detect non-specific binding .

  • Case Study : Discrepancies in CDK2 inhibition (IC₅₀ = 0.8 µM vs. 3.2 µM) were resolved by identifying pH-dependent conformational changes in the kinase .

Q. What in vivo models are suitable for pharmacokinetic and efficacy studies?

  • Methodological Answer :

Rodent Models : Administer orally (10 mg/kg) to Sprague-Dawley rats. Collect plasma at 0–24 hours for LC-MS/MS analysis. Reported bioavailability = 45% .

Xenograft Studies : Use immunodeficient mice with subcutaneous tumor implants. Monitor tumor volume reduction (e.g., 60% inhibition at 15 mg/kg/day) .

Toxicity Profiling : Assess liver enzymes (ALT/AST) and renal function (creatinine) after 28-day dosing .

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